n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
919102-38-8 |
|---|---|
Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
N-(5-chloroindol-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19) |
InChI Key |
ACIJFNMHGPREQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The chlorinated indole is reacted with piperidine under basic conditions to form the N-(5-chloro-1H-indol-1-yl)piperidine intermediate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound has been studied for its antiproliferative effects against various cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) and BRAF pathways. These mutations are common in non-small cell lung cancer (NSCLC) and melanoma, making them critical targets for new therapies.
Case Study Findings:
Recent studies have demonstrated that derivatives of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide exhibit potent inhibitory activity against mutant EGFR/BRAF pathways. In a study involving several derivatives, it was found that compounds with IC50 values ranging from 29 nM to 78 nM showed significant antiproliferative activity across different cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung) cells .
Table 1: Antiproliferative Activity of Compounds
| Compound | GI50 (nM) | Cancer Cell Line |
|---|---|---|
| 3e | 29 | Panc-1 |
| 3a | 35 | MCF-7 |
| 4a | 42 | HT-29 |
| 5a | 48 | A-549 |
Neurodegenerative Disorders
Potential Applications:
this compound has been explored as a candidate for treating neurodegenerative diseases such as Alzheimer's. The compound's structure allows it to interact with tau proteins, potentially inhibiting tau aggregation, which is implicated in neurodegeneration.
Research Insights:
Patents have been filed indicating that derivatives of this compound can be used to prevent tau-induced toxicity. This suggests a promising avenue for developing treatments aimed at mitigating the effects of tau aggregation in neurodegenerative disorders .
Structure-Activity Relationships
Importance of Structural Modifications:
The effectiveness of this compound is heavily influenced by its structural modifications. Studies have indicated that variations in the piperidine moiety significantly affect the compound's potency against cancer cell lines. For instance, substituting different groups on the piperidine ring has shown varied GI50 values, highlighting the importance of structural optimization in drug design .
Future Directions and Research Needs
Despite promising results, further research is required to fully understand the pharmacokinetics and long-term efficacy of this compound. Future studies should focus on:
- In vivo Studies: To assess the efficacy and safety profile in animal models.
- Clinical Trials: To evaluate therapeutic benefits in humans.
- Mechanistic Studies: To elucidate the precise molecular interactions involved in its anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Similar indole derivative with a cyano group at the 3-position.
N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide: Another indole derivative with a benzoimidazole moiety.
Uniqueness
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is unique due to the presence of the piperidine ring and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that has garnered significant attention in medicinal chemistry, particularly for its potential applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
This compound features a unique combination of an indole moiety and a piperidine ring, which enhances its interaction with biological targets. The chloro-substituted indole structure is known for its role in various biological activities, including anticancer properties.
| Structural Feature | Description |
|---|---|
| Indole Moiety | Chloro-substituted indole, known for antiproliferative effects |
| Piperidine Ring | Enhances binding affinity to protein targets |
| Carboxamide Group | Contributes to the compound's solubility and activity |
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation through the modulation of key signaling pathways associated with tumor growth.
- Mechanism of Action : The compound is believed to inhibit specific protein targets or pathways involved in cell survival and proliferation. Binding studies reveal that it interacts effectively with critical amino acid residues in target proteins through hydrogen bonding and hydrophobic interactions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces the viability of cancer cells, with GI50 values ranging from 29 nM to 78 nM against various cell lines, including pancreatic (Panc-1), breast (MCF-7), and epithelial (A549) cancer cells .
- EGFR Inhibition : The compound has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. IC50 values for EGFR inhibition ranged from 68 nM to 89 nM, indicating potent activity compared to established inhibitors like erlotinib .
- Apoptotic Effects : Studies have shown that the compound induces apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | GI50 (nM) | Mechanism |
|---|---|---|
| N-(5-Chloroindole) | 35 - 42 | Antiproliferative |
| Indolecarboxamide Derivatives | 29 - 78 | EGFR/BRAF pathway inhibitors |
| Piperidine-based Compounds | Varies | Diverse pharmacological profiles |
This table illustrates how this compound compares favorably with other compounds in terms of potency and mechanism of action.
Q & A
Q. What are the recommended synthetic routes for preparing N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide and its derivatives?
A common approach involves coupling piperidine-3-carboxamide with halogenated indole derivatives under basic conditions. For example, in , piperidine-3-carboxamide reacts with bromomethyl-substituted aromatic compounds in DMF using Na₂CO₃ as a base, yielding derivatives with high purity (71–91% yields). Key steps include:
- Reagent selection : Use Na₂CO₃ or K₂CO₃ for deprotonation.
- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilic substitution.
- Purification : Column chromatography or recrystallization ensures purity. Characterization via H/C NMR, IR, and mass spectrometry (MS) is critical for structural validation .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm; piperidine protons at δ 1.5–3.5 ppm). C NMR confirms carbonyl carbons (~170 ppm) and aromatic systems.
- IR spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) are diagnostic.
- Mass spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., Molecular Operating Environment, MOE) ensures accuracy .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Segregate chemical waste and consult certified disposal services. Piperidine-3-carboxamide derivatives may release toxic fumes upon decomposition; refer to OSHA/NIOSH guidelines for workplace safety .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity?
Molecular docking (e.g., using DOCK 3.5.54) predicts binding affinities to target proteins. For example:
- Target selection : Dock against enzymes like COVID-19 Mpro (PDB ID: 6LU7) or chemokine receptors (e.g., CXCL12).
- Scoring : Prioritize compounds with docking scores ≤ -8 kcal/mol (indicating strong binding). In , a related indole-piperidine carboxamide showed affinity for CXCR4 via virtual screening, validated by NMR and bioassays .
Q. What strategies resolve contradictions in experimental vs. computational data?
- Data triangulation : Compare NMR/IR results with density functional theory (DFT)-predicted spectra.
- Biological validation : Test in vitro activity (e.g., IC₅₀ assays) to confirm computational predictions. For instance, if a docking model suggests high affinity but in vitro assays show weak activity, reassess solvation effects or protein flexibility in simulations .
Q. How can structural modifications enhance pharmacological properties?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the indole ring to improve metabolic stability.
- Scaffold hopping : Replace piperidine with pyrrolidine ( ) to alter steric effects. In , sulfonyl and phenyl modifications on piperidine-3-carboxamide derivatives yielded anti-hyperglycemic agents with improved solubility and potency .
Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?
- In vitro : Use enzyme inhibition assays (e.g., SARS-CoV-2 Mpro inhibition in ) or cell-based models (e.g., cytokine release assays).
- In vivo : Rodent models for pharmacokinetic (PK) studies (e.g., bioavailability, half-life). For example, CCG-203971 (a structurally similar compound) was tested for anti-fibrotic activity using TGF-β-stimulated fibroblasts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
